molecular formula C10H14N2O B2734882 (2S,4R)-2-Pyridin-4-yloxan-4-amine CAS No. 1969288-30-9

(2S,4R)-2-Pyridin-4-yloxan-4-amine

Cat. No.: B2734882
CAS No.: 1969288-30-9
M. Wt: 178.235
InChI Key: LWMFZAJVJWFJBV-ZJUUUORDSA-N
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Description

(2S,4R)-2-Pyridin-4-yloxan-4-amine is a chiral compound with a unique structure that includes a pyridine ring and an oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-2-Pyridin-4-yloxan-4-amine can be achieved through several synthetic routes One common method involves the use of chiral auxiliaries to induce the desired stereochemistryThe reaction conditions often involve the use of strong bases and solvents such as dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve enzymatic processes to ensure high stereoselectivity and yield. Enzymatic processes are advantageous as they can be conducted under mild conditions and are environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-2-Pyridin-4-yloxan-4-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its properties or to synthesize derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents and nucleophiles .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amines with varying degrees of saturation .

Scientific Research Applications

(2S,4R)-2-Pyridin-4-yloxan-4-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (2S,4R)-2-Pyridin-4-yloxan-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on its structure and the target. The pathways involved often include the modulation of enzyme activity and the alteration of protein conformations .

Comparison with Similar Compounds

Similar Compounds

    (2S,4R)-4-Hydroxyproline: A proline derivative with similar stereochemistry but different functional groups.

    (2S,4R)-4-Fluoroproline: Another proline derivative with a fluorine atom, used in protein engineering.

    (2S,4R)-Fmoc-4-(2-naphthylmethyl)pyrrolidine-2-carboxylic acid: A compound used in drug development and protein engineering

Uniqueness

(2S,4R)-2-Pyridin-4-yloxan-4-amine is unique due to its combination of a pyridine ring and an oxane ring, which provides distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in the synthesis of chiral molecules and the study of protein-ligand interactions .

Properties

IUPAC Name

(2S,4R)-2-pyridin-4-yloxan-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c11-9-3-6-13-10(7-9)8-1-4-12-5-2-8/h1-2,4-5,9-10H,3,6-7,11H2/t9-,10+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWMFZAJVJWFJBV-ZJUUUORDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CC1N)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@@H](C[C@@H]1N)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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